

# Govorestat Treatment in Rat Models of SORD Deficiency: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### Introduction

Sorbitol Dehydrogenase (SORD) deficiency is a recently identified form of autosomal recessive hereditary neuropathy, characterized by the accumulation of sorbitol in tissues due to mutations in the SORD gene. This accumulation is toxic to neurons and leads to a progressive, motor-predominant peripheral neuropathy. **Govorestat** (AT-007) is a novel, central nervous system-penetrant Aldose Reductase Inhibitor (ARI) that blocks the conversion of glucose to sorbitol, representing a promising therapeutic strategy for SORD deficiency. This document provides a summary of the available data and protocols for the use of **govorestat** in a rat model of SORD deficiency, intended to guide researchers in preclinical study design and execution.

### Pathophysiology of SORD Deficiency and Mechanism of Action of Govorestat

Mutations in the SORD gene lead to a loss of function of the sorbitol dehydrogenase enzyme. This enzyme is responsible for the second step in the polyol pathway, which converts sorbitol to fructose. The preceding step, the conversion of glucose to sorbitol, is catalyzed by aldose reductase. In SORD deficiency, the blockage of sorbitol metabolism leads to its intracellular accumulation to toxic levels. **Govorestat**, as an aldose reductase inhibitor, acts on the first step of the polyol pathway to prevent the synthesis of sorbitol from glucose, thereby addressing the root cause of the disease.





Click to download full resolution via product page

Figure 1: Mechanism of Govorestat in SORD Deficiency.

#### The Sord Knockout Rat Model

A Sord knockout (Sord-/-) Sprague Dawley rat has been generated to model the human SORD deficiency phenotype. This model is crucial for preclinical evaluation of therapeutic candidates like **govorestat**.

#### **Phenotypic Characteristics**

The Sord knockout rat exhibits a phenotype that closely resembles the human disease, including:

- Biochemical Abnormalities: Significantly increased levels of sorbitol in serum, cerebrospinal fluid (CSF), and peripheral nerves[1].
- Motor Deficits: A significant decline in motor performance, starting at approximately 7 months
  of age[1].



- Gait Abnormalities: Abnormal gait patterns in the hindlimbs, as confirmed by video motion tracking[1].
- Electrophysiological Changes: Slowed motor nerve conduction velocities in the tibial nerves[1].
- Histopathological Findings: Evidence of degenerating myelinated axons, de- and remyelination, and enlarged "ballooned" myelin sheaths, primarily affecting motor axons[1].
- Biomarker Elevation: Significantly increased levels of neurofilament light chain (NfL) in the serum, a known biomarker for axonal degeneration[1].

# Govorestat Treatment in the Sord Knockout Rat Model: Efficacy Data

Preclinical studies have demonstrated the efficacy of **govorestat** in reducing sorbitol levels in the Sord knockout rat model.

**Ouantitative Data Summary** 

| Animal<br>Model       | Tissue        | Treatment  | Outcome                         | p-value | Reference |
|-----------------------|---------------|------------|---------------------------------|---------|-----------|
| CMT-SORD-<br>Null Rat | Sciatic Nerve | Govorestat | 37%<br>reduction in<br>sorbitol | 0.005   | [2]       |

Note: Detailed information regarding the **govorestat** dosage, treatment duration, and absolute sorbitol levels in this study are not yet publicly available in peer-reviewed literature.

## Experimental Protocols Generation and Maintenance of Sord Knockout Rats

A detailed protocol for the generation of Sord knockout rats using CRISPR/Cas9 has been described[1].



- Animal Strain: Sprague Dawley rats are recommended due to their physiological and genetic similarities to humans[1].
- Gene Targeting: The Sord gene can be targeted for knockout using CRISPR/Cas9 technology.
- Breeding: Founder animals with the desired Sord deletion are backcrossed to generate F1
  heterozygous progeny, which are then intercrossed to produce homozygous Sord knockout
  (Sord-/-) rats[1].
- Genotyping: Confirmation of the gene deletion should be performed using PCR and Sanger sequencing.
- Animal Husbandry: Standard housing and feeding conditions should be maintained.

#### **Characterization of the Sord Knockout Rat Phenotype**

A comprehensive phenotypic characterization is essential to validate the model and to establish baseline measures before therapeutic intervention.

- Sorbitol Level Measurement:
  - Sample Collection: Collect serum, CSF, and peripheral nerve tissue (e.g., sciatic nerve)
     from Sord-/- and wild-type (WT) littermates.
  - Analysis: Quantify sorbitol levels using ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS)[1].
- Behavioral Testing:
  - Motor Performance: Assess motor coordination and balance using a rotarod test, with declining performance expected in Sord-/- rats around 7 months of age[1].
  - Gait Analysis: Utilize video motion tracking to evaluate and quantify gait abnormalities in the hindlimbs[1].
- Electrophysiology:



- Nerve Conduction Studies: Measure motor nerve conduction velocities of the tibial nerves to assess nerve function[1].
- Histopathology:
  - Tissue Preparation: Perfuse animals and collect peripheral nerves for light and electron microscopy.
  - Analysis: Examine nerve sections for signs of axonal degeneration, demyelination, and the characteristic "ballooned" myelin sheaths[1].
- Biomarker Analysis:
  - Sample Collection: Collect serum from Sord-/- and WT rats.
  - Analysis: Measure neurofilament light chain (NfL) levels using an appropriate immunoassay as a marker of axonal damage[1].

## Govorestat Efficacy Study in Sord Knockout Rats (Proposed Protocol)

Based on the available information and general practices in preclinical pharmacology, a proposed protocol for an efficacy study is outlined below. Note: The specific dose and duration used in the reported study are not yet published and would need to be determined through dose-ranging studies.





Click to download full resolution via product page

**Figure 2:** Experimental workflow for a **govorestat** efficacy study.



- Animals: Age-matched male and female Sord-/- rats with a confirmed phenotype. Wild-type littermates should be used as controls.
- Treatment Groups:
  - Group 1: Sord-/- rats receiving vehicle control.
  - Group 2: Sord-/- rats receiving govorestat.
  - Group 3: Wild-type rats receiving vehicle control.
- Drug Formulation and Administration:
  - **Govorestat** should be formulated in a suitable vehicle for oral administration (e.g., oral gavage).
  - The dose and frequency of administration need to be determined based on pharmacokinetic and tolerability studies. A dose of 20 mg/kg once daily has been used in human clinical trials[3].
- Duration of Treatment: The treatment duration should be sufficient to observe a significant effect on sorbitol levels and potentially on functional outcomes. This may range from several weeks to months.
- Outcome Measures:
  - Primary Outcome: Change in sorbitol levels in the sciatic nerve.
  - Secondary Outcomes:
    - Changes in motor performance (rotarod).
    - Improvement in gait parameters.
    - Changes in nerve conduction velocity.
    - Reduction in serum NfL levels.



Amelioration of histopathological features.

#### Conclusion

The Sord knockout rat model provides a valuable tool for the preclinical investigation of SORD deficiency and the evaluation of novel therapeutics. **Govorestat** has demonstrated promising efficacy in reducing sorbitol levels in this model, supporting its clinical development for the treatment of SORD deficiency. The protocols and data presented here offer a framework for researchers to design and conduct further studies to elucidate the full therapeutic potential of **govorestat** and other aldose reductase inhibitors. Further publication of the detailed preclinical data will be crucial for refining these protocols and advancing the field.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Applied Therapeutics Announces Acceptance of Late-Breaking Abstract for Oral Presentation at the Peripheral Nerve Society 2025 Annual Meeting - BioSpace [biospace.com]
- 2. biorxiv.org [biorxiv.org]
- 3. firstwordpharma.com [firstwordpharma.com]
- To cite this document: BenchChem. [Govorestat Treatment in Rat Models of SORD Deficiency: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b605652#govorestat-treatment-in-rat-models-of-sord-deficiency]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com